![molecular formula C17H22N2O2 B4971957 N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide is a compound of interest due to its unique chemical structure and potential for various applications in chemistry and pharmacology. The research into this compound spans its synthesis, analysis of its molecular structure, understanding its chemical reactions, and evaluating its physical and chemical properties.
Synthesis Analysis
The synthesis of related naphthyl acetamide derivatives involves multiple steps, including reduction, acetylation, ethylation, and condensation processes. For example, Gong Fenga (2007) described the synthesis of a similar compound, highlighting improvements in reduction, acetylation, and ethylation methods that offer simplicity, safety, and suitability for scale-up production (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide and its derivatives can be characterized using techniques like MS, FTIR, 1H NMR, 13C NMR, gCOSY, TOCSY, gHSQC, and gHMBC. For instance, Wei Zhang (2013) reported on the one-step synthesis and detailed characterization of a similar compound, demonstrating the importance of these techniques in understanding the compound's structure (Wei Zhang, 2013).
Chemical Reactions and Properties
Research into the chemical reactions and properties of naphthyl acetamide derivatives reveals their reactivity and potential applications. For example, the study by J. Rodríguez and J. Tejedor (2005) on the synthesis of end-capped naphthyl-ethynyl derivatives and their anti rotamer structure provides insights into the compound's reactivity and potential for forming nanostructures (J. Rodríguez & J. Tejedor, 2005).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for understanding the compound's behavior under different conditions. Bian-Peng Wu, Youwei Cheng, and Xi Li (2012) studied the solubilities and thermodynamic properties of naphthalenedicarboxylic acid derivatives, offering a foundation for predicting the behavior of similar compounds like N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide (Bian-Peng Wu, Youwei Cheng, & Xi Li, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming new derivatives, are essential for the compound's application in synthesis and drug design. Research by A. Fadda, Ramy Rabie, H. Etman, and A. Fouda (2015) on the reactivity of 1-Naphthyl-2-cyanoacetamide with various reagents provides a parallel for understanding similar reactions involving N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide (A. Fadda et al., 2015).
Wirkmechanismus
Target of Action
It is known that the compound is a water-soluble methacrylamide monomer . Methacrylamide monomers are typically used in the production of polymers, suggesting that the compound may interact with various biological macromolecules.
Mode of Action
N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a methylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering their structure or function.
Action Environment
Environmental factors such as pH may influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide. Its pH-responsive nature suggests that changes in environmental pH could modulate its interactions with its targets . Other environmental factors, such as temperature and the presence of other chemicals, may also influence its reactivity and stability.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(2)12-6-11-18-17(20)13-21-16-10-5-8-14-7-3-4-9-15(14)16/h3-5,7-10H,6,11-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMQXYSRAIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
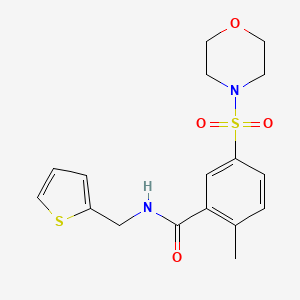
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
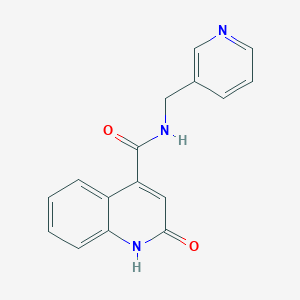
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
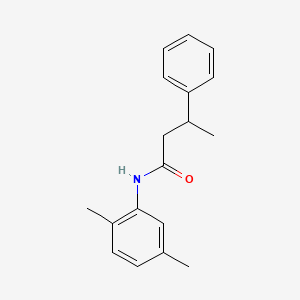
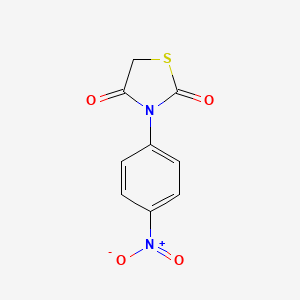
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

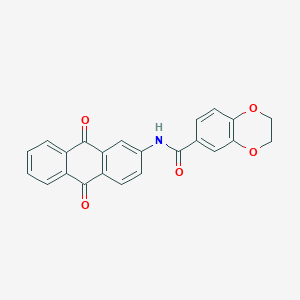
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
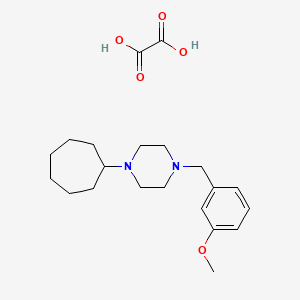
![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)